molecular formula C6H16Cl2N3OP B3368287 B 494 CAS No. 20796-40-1

B 494

Cat. No.: B3368287
CAS No.: 20796-40-1
M. Wt: 248.09 g/mol
InChI Key: BLIYLDFWKLERFT-UHFFFAOYSA-N
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Description

Benzydamine hydrochloride, commonly referred to as B 494, is a non-steroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties. It is primarily used for the symptomatic relief of pain and inflammation in conditions such as sore throat, oral mucositis, and musculoskeletal disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzydamine hydrochloride can be synthesized through a multi-step process. The synthesis begins with the reaction of methyl anthranilate with nitrous acid to form an N-nitroso derivative. This intermediate is then reduced using sodium thiosulfate to yield a transient hydrazine. Subsequent alkylation reactions on the nitrogen and oxygen atoms lead to the formation of benzydamine .

Industrial Production Methods

Industrial production of benzydamine hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Benzydamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various benzydamine derivatives, such as N-oxide and alkylated compounds .

Scientific Research Applications

Benzydamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Benzydamine hydrochloride exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzydamine hydrochloride is unique due to its basic nature, which allows it to accumulate in inflamed tissues where the pH is more acidic. This property distinguishes it from other NSAIDs, which are typically acidic .

Properties

IUPAC Name

N-[bis(methylamino)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16Cl2N3OP/c1-9-13(12,10-2)11(5-3-7)6-4-8/h3-6H2,1-2H3,(H2,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIYLDFWKLERFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNP(=O)(NC)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N3OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174883
Record name Phosphoric triamide, N,N-bis(2-chloroethyl)-N',N''-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20796-40-1
Record name Phosphoric triamide, N,N-bis(2-chloroethyl)-N',N''-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020796401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric triamide, N,N-bis(2-chloroethyl)-N',N''-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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